1-(6-Hydroxy-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone
Description
1-(6-Hydroxy-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone is a naphthyridine derivative characterized by a hydroxy group at position 6 of the [2,7]naphthyridine core and an acetyl substituent at position 2.
Properties
IUPAC Name |
7-acetyl-2,5,6,8-tetrahydro-2,7-naphthyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7(13)12-3-2-8-4-10(14)11-5-9(8)6-12/h4-5H,2-3,6H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYAVALDOHLBCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=O)NC=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
1-(6-Hydroxy-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone has several scientific research applications:
Medicinal Chemistry: Naphthyridine derivatives are explored for their potential as anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant agents.
Materials Science: These compounds are used in the development of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host-guest systems.
Coordination Chemistry: Naphthyridine derivatives serve as ligands in coordination complexes, which have applications in catalysis and material science.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways, leading to inhibition or modulation of their activity. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituents, ring positions, or fused moieties. Key comparisons are summarized below:
Key Differences and Implications
This may improve aqueous solubility and target binding in biological systems.
Ring System Variations :
- The [2,7]naphthyridine core in the target contrasts with 1,7-naphthyridine (), 1,8-naphthyridine (), and benzo-fused derivatives (). These differences alter electronic distribution and steric interactions, impacting binding to enzymes or receptors.
Synthetic Routes :
- The Friedländer cyclization method (used for benzo-fused analogs, ) is a common approach for naphthyridine synthesis. The target compound may be synthesized similarly, though direct evidence is lacking.
Substituent choice (e.g., hydroxy vs. chloro) could modulate selectivity and toxicity.
Physical and Chemical Properties
Biological Activity
1-(6-Hydroxy-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, particularly as an anticancer and antimicrobial agent.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 2331259-96-0
- Molecular Formula : C10H12N2O2
- Molecular Weight : 192.22 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate pathways involved in cell proliferation, apoptosis, and inflammation. The compound's mechanism may involve:
- Enzyme Inhibition : Interacting with enzymes that play crucial roles in metabolic pathways.
- Receptor Modulation : Affecting receptor activity related to growth factors or inflammatory responses.
Anticancer Activity
Research indicates that naphthyridine derivatives, including this compound, exhibit significant anticancer properties. For instance:
- In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by activating pathways that lead to programmed cell death.
- It has been reported to cause cell cycle arrest at specific phases (G0/G1 and G2) in human leukemia cells at concentrations ranging from 7 μM to 45 μM .
Antimicrobial Properties
Studies have highlighted the antimicrobial potential of naphthyridine derivatives. The compound has shown efficacy against various bacterial strains and fungi, indicating its potential as a therapeutic agent in treating infections .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with other naphthyridine derivatives:
Case Studies and Research Findings
Several studies have focused on the biological activity of naphthyridine derivatives:
- Study on Apoptosis Induction : A study demonstrated that canthin-type naphthyridines could activate apoptosis in human myeloid leukemia cells via mitochondrial pathways .
- Antimicrobial Activity Assessment : Another research evaluated the antimicrobial effects of naphthyridine derivatives against common pathogens, revealing promising results for future therapeutic applications .
- Inflammation Modulation : Research indicated that certain derivatives could significantly reduce pro-inflammatory cytokines in models of induced colitis, showcasing their potential in treating inflammatory diseases .
Preparation Methods
Reaction Mechanism and Substrate Design
The reaction involves the condensation of 2-aminonicotinaldehyde derivatives with ketones. For 1-(6-Hydroxy-3,4-dihydro-1H-naphthyridin-2-yl)-ethanone, the starting material would require a 6-hydroxy-2-aminonicotinaldehyde analog. ChOH facilitates hydrogen bonding with reactants, enabling the reaction to proceed in water at 50°C with yields exceeding 90%. Density functional theory (DFT) calculations confirm that hydrogen bonding between ChOH and the carbonyl group of the ketone is critical for stabilizing the transition state.
Optimization Parameters
-
Solvent : Water enables facile product separation and eliminates organic solvent waste.
-
Temperature : 50°C balances reaction rate and yield, whereas room temperature requires extended reaction times.
Table 1: Friedlander Reaction Optimization for Naphthyridine Synthesis
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst (ChOH) | 1 mol% | 99 |
| Temperature | 50°C | 99 |
| Solvent | H₂O | 99 |
| Reaction Time | 6 h | 99 |
Solvent-Free Synthesis Using NaHSO₄-SiO₂ Catalyst
A solvent-free protocol employing NaHSO₄-SiO₂ as a heterogeneous catalyst has been reported for 1,8-naphthyridines. This method is adaptable tonaphthyridines by selecting appropriate starting materials.
Reaction Conditions
The catalyst (NaHSO₄-SiO₂) is prepared by grinding SiO₂ and NaHSO₄ in a 1.4:0.6 ratio. The reaction proceeds under solvent-free conditions at 80°C for 15 minutes, achieving 96% yield for analogous compounds.
Substrate Scope and Limitations
-
Cyclic Ketones : Cyclohexanone derivatives yield tetrahydropyrido-naphthyridines.
-
Acyclic Ketones : Acetone and methyl ethyl ketone afford substituted naphthyridines with >90% yield.
-
Regioselectivity : The catalyst’s acidity directs cyclization to the position, though this requires experimental validation.
Table 2: Performance of NaHSO₄-SiO₂ in Solvent-Free Synthesis
| Substrate | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Acetone | 80 | 15 | 96 |
| Cyclohexanone | 80 | 20 | 92 |
| Methyl Ethyl Ketone | 80 | 18 | 94 |
Post-Synthetic Modification Strategies
Hydroxylation of Preformed Naphthyridines
Introducing the 6-hydroxy group post-cyclization via oxidation or electrophilic substitution remains unexplored in the literature. Potential reagents include:
-
m-CPBA : For epoxidation followed by hydrolysis.
-
Ozone : For dihydroxylation and subsequent rearrangement.
Protecting Group Strategies
To prevent undesired side reactions during hydroxylation, tert-butyldimethylsilyl (TBS) groups could protect reactive sites, with subsequent deprotection using tetrabutylammonium fluoride (TBAF).
Analytical Characterization
Spectroscopic Data
While direct data for 1-(6-Hydroxy-3,4-dihydro-1H-naphthyridin-2-yl)-ethanone are unavailable, analogous compounds provide reference benchmarks:
Purity Assessment
Thin-layer chromatography (TLC) with 10% methanol/dichloromethane (Rf = 0.42–0.55) and melting point analysis (110–115°C) ensure product homogeneity.
Comparative Evaluation of Synthetic Routes
Table 3: Method Comparison for Naphthyridine Synthesis
| Method | Catalyst | Solvent | Yield (%) | Green Metrics |
|---|---|---|---|---|
| Friedlander in H₂O | ChOH | Water | 99 | High |
| Solvent-Free | NaHSO₄-SiO₂ | None | 96 | Moderate |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1-(6-Hydroxy-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone, and how is purity ensured?
- Methodological Answer : Synthesis typically involves cyclization of precursor amines and ketones under reflux conditions. For example, analogous naphthyridine derivatives are synthesized via acid-catalyzed cyclization followed by hydroxylation . Purification employs column chromatography or recrystallization, with purity verified by HPLC (>98% as per specifications) . Critical parameters include solvent selection (e.g., ethanol/water mixtures) and temperature control to minimize side reactions.
Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions and confirm hydrogen bonding at the 6-hydroxy group.
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular formula (CHNO) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and dihedral angles, critical for confirming the naphthyridine core and keto-enol tautomerism .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare optimized geometries (e.g., B3LYP/6-311+G(d,p)) with crystallographic data to validate tautomeric forms .
- Kinetic Studies : Monitor reaction intermediates via time-resolved UV-Vis spectroscopy to identify discrepancies in predicted vs. observed reaction pathways.
- Statistical Validation : Use multivariate analysis (e.g., PCA) to isolate variables (solvent polarity, temperature) causing deviations .
Q. What experimental designs evaluate the compound’s potential as a kinase inhibitor in drug discovery?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Measure IC values against target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Binding Affinity : Surface Plasmon Resonance (SPR) quantifies dissociation constants (K) for kinase-ligand interactions.
- Cellular Studies :
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) assesses cytotoxicity in cancer cell lines.
- Selectivity Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler™) to minimize off-target effects .
Q. How are stability and degradation profiles analyzed under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via LC-MS to identify major byproducts (e.g., oxidized naphthyridine derivatives) .
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 3–6 months. Quantify degradation using validated HPLC methods .
Data Contradiction and Validation
Q. What strategies address discrepancies in biological activity data across different assay platforms?
- Methodological Answer :
- Cross-Platform Calibration : Use reference inhibitors (e.g., staurosporine) to normalize activity measurements between SPR, fluorescence, and radiometric assays.
- Meta-Analysis : Apply hierarchical clustering to identify outlier datasets caused by assay-specific variables (e.g., ATP concentration in kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
